molecular formula C26H25NO6 B2757138 Fmoc-D,L-o-Tyr(mom) CAS No. 265321-26-4

Fmoc-D,L-o-Tyr(mom)

Cat. No.: B2757138
CAS No.: 265321-26-4
M. Wt: 447.487
InChI Key: OTFCPHOJAXVQDP-UHFFFAOYSA-N
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Description

Fmoc-D,L-o-Tyr(mom) is a derivative of tyrosine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group on the aromatic ring is protected by the methoxymethyl (mom) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

The primary target of Fmoc-D,L-o-Tyr(mom) is the amine group of amino acids . The Fmoc group, short for 9-Fluorenylmethoxycarbonyl, is frequently used as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-D,L-o-Tyr(mom) interacts with its targets through the formation of the peptide bond, a process that has long fascinated and challenged organic chemists . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group is integral to the chemical synthesis of peptides . Its development and integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The pharmacokinetics of Fmoc-D,L-o-Tyr(mom) are largely determined by its role in peptide synthesis. As a protecting group, it is designed to be stable under the conditions of peptide synthesis, but easily removed when no longer needed . The stability of the Fmoc group to trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is particularly noteworthy .

Result of Action

The result of the action of Fmoc-D,L-o-Tyr(mom) is the successful synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s stability and ease of removal make it an invaluable tool in peptide synthesis .

Action Environment

The action of Fmoc-D,L-o-Tyr(mom) is influenced by the conditions of peptide synthesis. The Fmoc group is stable under the acidic conditions typically used in peptide synthesis, but can be removed under basic conditions . The choice of solvent can also influence the efficiency of Fmoc group removal .

Biochemical Analysis

Biochemical Properties

Fmoc-D,L-o-Tyr(mom) plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the process of peptide synthesis . The nature of these interactions is primarily through the formation and breaking of bonds during the addition of amino acids to the growing peptide chain .

Cellular Effects

The effects of Fmoc-D,L-o-Tyr(mom) on cells are primarily observed during the process of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fmoc-D,L-o-Tyr(mom) exerts its effects through its involvement in the formation of peptide bonds. The Fmoc group is removed by base, allowing the amino acid to be added to the peptide chain . This can lead to changes in gene expression and enzyme activity, depending on the specific peptide being synthesized .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D,L-o-Tyr(mom) can change over time. This is particularly relevant during long peptide synthesis reactions, where the stability and potential degradation of the compound can impact the final product .

Dosage Effects in Animal Models

The effects of Fmoc-D,L-o-Tyr(mom) in animal models would largely depend on the specific peptides being synthesized and their subsequent biological activity. As such, dosage effects would be highly variable and specific to the peptides being studied .

Metabolic Pathways

Fmoc-D,L-o-Tyr(mom) is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal allows for the addition of the amino acid to the growing peptide chain .

Transport and Distribution

Within cells and tissues, Fmoc-D,L-o-Tyr(mom) is transported and distributed as part of the larger peptide synthesis machinery. Its localization and accumulation would be dependent on the cellular machinery involved in peptide synthesis .

Subcellular Localization

The subcellular localization of Fmoc-D,L-o-Tyr(mom) is primarily within the cytoplasm, where peptide synthesis occurs. Any effects on its activity or function would be related to its role in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D,L-o-Tyr(mom) typically involves the protection of the amino group of tyrosine with the Fmoc group and the hydroxyl group with the mom group. The process begins with the reaction of tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-tyrosine. Subsequently, the hydroxyl group is protected by reacting with methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of Fmoc-D,L-o-Tyr(mom) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the mom group can be removed using acids like trifluoroacetic acid.

    Substitution Reactions: The hydroxyl group can undergo substitution reactions to form various derivatives.

    Oxidation and Reduction Reactions: The aromatic ring can participate in oxidation and reduction reactions, leading to different products.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for mom removal.

    Substitution: Various halides and nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

    Deprotected Tyrosine: Removal of protecting groups yields free tyrosine.

    Substituted Derivatives: Depending on the substituents used, various tyrosine derivatives can be formed.

Scientific Research Applications

Chemistry: Fmoc-D,L-o-Tyr(mom) is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group in solid-phase peptide synthesis.

Biology: In biological research, Fmoc-D,L-o-Tyr(mom) is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs.

Medicine: The compound is used in the development of peptide-based therapeutics, including cancer treatments and antibiotics. Its ability to protect functional groups during synthesis ensures the integrity of the final therapeutic compound.

Industry: In the pharmaceutical industry, Fmoc-D,L-o-Tyr(mom) is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic tools and biosensors.

Comparison with Similar Compounds

    Fmoc-L-Tyr(tBu): Similar to Fmoc-D,L-o-Tyr(mom) but with a tert-butyl group protecting the hydroxyl group.

    Fmoc-L-Tyr(PO(OEt)2): Contains a diethyl phosphate group protecting the hydroxyl group.

    Fmoc-L-Tyr(Bzl): Contains a benzyl group protecting the hydroxyl group.

Uniqueness: Fmoc-D,L-o-Tyr(mom) is unique due to the methoxymethyl group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where mild deprotection conditions are required to avoid damaging sensitive peptide sequences.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFCPHOJAXVQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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